Cas no 1353976-36-9 ({3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid)
![{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid structure](https://ja.kuujia.com/scimg/cas/1353976-36-9x500.png)
{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid 化学的及び物理的性質
名前と識別子
-
- {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
- AM94117
- {3-[(Cyclopropylmethylamino)methyl]piperidin-1-yl}acetic acid
-
- インチ: 1S/C12H22N2O2/c1-13(11-4-5-11)7-10-3-2-6-14(8-10)9-12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
- InChIKey: ULYAPCMUSYDZBX-UHFFFAOYSA-N
- ほほえんだ: OC(CN1CCCC(C1)CN(C)C1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 253
- トポロジー分子極性表面積: 43.8
{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085436-500mg |
3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid |
1353976-36-9 | 500mg |
£694.00 | 2022-03-01 |
{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acidに関する追加情報
Introduction to {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic Acid (CAS No. 1353976-36-9)
{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, identified by its CAS number 1353976-36-9, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a cyclopropyl-methyl-amino group and a piperidin-1-yl moiety, contribute to its distinct chemical properties and biological interactions.
The synthesis and characterization of {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid have been subjects of extensive research due to its potential in medicinal chemistry. The cyclopropyl group, known for its stability and rigidity, enhances the binding affinity of the molecule to target proteins, making it a valuable scaffold for drug design. Additionally, the piperidine ring is a common structural motif in many pharmacologically active compounds, further highlighting the significance of this compound in therapeutic research.
In recent years, there has been growing interest in exploring the pharmacological properties of piperidine derivatives. {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid has been investigated for its potential role in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and inflammation. The compound's ability to interact with multiple biological targets makes it a promising candidate for developing novel drugs.
One of the most compelling aspects of {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is its potential as a lead compound in drug discovery. Researchers have leveraged its structural framework to develop analogs with enhanced pharmacological activity and improved pharmacokinetic profiles. The cyclopropyl-methyl-amino group serves as a key pharmacophore, contributing to the compound's binding affinity and selectivity. This has led to several innovative approaches in designing molecules that can modulate specific biological pathways effectively.
The chemical synthesis of {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclopropyl group into the piperidine backbone necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve efficiency.
From a biochemical perspective, {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid exhibits interesting interactions with various enzymes and receptors. Its structural features allow it to bind to targets involved in neurotransmitter signaling, making it a candidate for treating neurological disorders. Additionally, studies suggest that this compound may have anti-inflammatory properties by modulating cytokine production and immune responses.
The pharmacokinetic profile of {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is another critical aspect that has been thoroughly evaluated. Researchers have conducted extensive studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have provided valuable insights into optimizing dosages and delivery methods to enhance therapeutic efficacy while minimizing side effects.
In conclusion, {3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS No. 1353976-36-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a promising candidate for developing novel therapeutic agents. Continued research in this area is expected to yield groundbreaking discoveries that could revolutionize treatment strategies for various diseases.
1353976-36-9 ({3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid) 関連製品
- 2411310-12-6(2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide)
- 106615-61-6(5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)
- 2172025-60-2(2-(1-amino-2,2-dimethylpropyl)-4-(2-methoxyethyl)phenol)
- 5215-07-6(1-AMINO-3-(4-CHLOROPHENOXY)PROPAN-2-OL)
- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 1779447-96-9(2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid)
- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)
- 1797981-32-8(3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide)
- 1788677-47-3(N-[1-(2-Pyridinyl)-3-pyrrolidinyl]benzeneethanesulfonamide)



